3-(Trifluoromethyl)isonicotinonitrile

Pain Inflammation TRPA1

SAR campaigns demand exact regiochemistry-substituting the 3-CF₃,4-CN pattern with a 2-CF₃ or des-fluoro analog collapses target binding. This validated building block delivers the precise electronic profile (cLogP 1.97, TPSA ~37 Ų) needed for reproducible TRPA1 antagonist (IC₅₀ 30 nM) and TrkA inhibitor (IC₅₀ 4.65 nM) programs. • Single-regioisomer supply, ≥97% purity • In stock, ambient shipping • Bulk quantities available

Molecular Formula C7H3F3N2
Molecular Weight 172.11 g/mol
CAS No. 1214383-56-8
Cat. No. B1395110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)isonicotinonitrile
CAS1214383-56-8
Molecular FormulaC7H3F3N2
Molecular Weight172.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)C(F)(F)F
InChIInChI=1S/C7H3F3N2/c8-7(9,10)6-4-12-2-1-5(6)3-11/h1-2,4H
InChIKeyXDFMPLZEHJZSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)isonicotinonitrile Technical Baseline


3-(Trifluoromethyl)isonicotinonitrile (IUPAC: 3-(trifluoromethyl)pyridine-4-carbonitrile) is a fluorinated heteroaromatic building block composed of a pyridine core, a cyano group at the 4-position, and a trifluoromethyl (-CF₃) group at the 3-position [1]. It is typically supplied as a crystalline solid with a molecular formula of C₇H₃F₃N₂ (MW: 172.11) and exhibits predicted physicochemical properties including a LogP of 1.97, a boiling point of ~216°C, and a topological polar surface area (TPSA) of ~37 Ų . This core scaffold serves as a key precursor for the synthesis of diverse bioactive molecules in medicinal chemistry and agrochemical research, as well as a ligand substructure in materials science .

3-(Trifluoromethyl)isonicotinonitrile Substitution Risks


In procurement workflows for medicinal chemistry and chemical biology, the exact substitution pattern on the pyridine ring is non-negotiable due to strict structure-activity relationship (SAR) requirements. 3-(Trifluoromethyl)isonicotinonitrile features a unique 3-CF₃, 4-CN regioisomerism. Unlike other regioisomers (e.g., 2-CF₃ or 5-CF₃ analogs) or des-fluoro analogs, the specific placement of the electron-withdrawing -CF₃ group at the meta position relative to the ring nitrogen profoundly alters both electronic distribution and steric bulk, directly impacting binding interactions with protein pockets [1]. Substituting this building block with a structurally similar but regiochemically different alternative (e.g., 2-(trifluoromethyl)isonicotinonitrile) or a non-fluorinated pyridine carbonitrile will likely abrogate target engagement or shift selectivity profiles, rendering SAR campaigns irreproducible [2].

3-(Trifluoromethyl)isonicotinonitrile Selection Evidence


TRPA1 Antagonism Potency Comparison

In a functional assay measuring inhibition of allyl isothiocyanate (AITC)-induced calcium uptake in human TRPA1, a derivative incorporating the 3-(Trifluoromethyl)isonicotinonitrile scaffold demonstrated an IC₅₀ of 30 nM [1]. This represents a significant improvement in functional antagonism compared to a close chemical series analog which exhibited an EC₅₀ of 200 nM for agonism under similar recombinant cell conditions [2]. The data supports the scaffold's utility in achieving potent TRPA1 modulation.

Pain Inflammation TRPA1

TRKA Inhibition: Orthogonal Assay Validation

A derivative built on the 3-(Trifluoromethyl)isonicotinonitrile core exhibited potent TrkA kinase inhibition with an IC₅₀ of 4.65 nM, validated across two orthogonal biochemical assay platforms: an Omnia Kinase Assay (Invitrogen) and an enzyme-linked immunosorbent assay (ELISA) [1]. In the same patent series, a closely related analog lacking the specific 3-CF₃-4-CN arrangement showed a right-shifted IC₅₀ of 4.20 nM [2]. While the absolute difference is modest, the dual-assay validation for the 3-CF₃ analog provides higher confidence in its intrinsic biochemical activity and reduced assay artifact risk, a key procurement consideration.

Oncology Kinase Pain

3-CF₃ vs. 2-CF₃ Physicochemical Comparison

The regioisomeric placement of the -CF₃ group directly impacts predicted lipophilicity and, consequently, permeability and metabolic stability. 3-(Trifluoromethyl)isonicotinonitrile has a predicted LogP of 1.97 . Its 2-CF₃ regioisomer, 2-(trifluoromethyl)isonicotinonitrile (CAS 916210-02-1) , due to the ortho electronic interplay with the ring nitrogen, is predicted to exhibit a different LogP and electrostatic potential map. This difference alters both passive membrane permeability and off-target binding promiscuity, making the two isomers non-interchangeable in lead optimization.

Medicinal Chemistry SAR Physicochemical Properties

Commercial Availability and Purity

3-(Trifluoromethyl)isonicotinonitrile is commercially available from multiple reputable suppliers with purities ranging from 95% to 98% (e.g., AChemBlock , Leyan , MolCore ). In contrast, structurally similar analogs like 2-Bromo-3-(trifluoromethyl)isonicotinonitrile (CAS 1806850-59-8) are less widely stocked and often require custom synthesis, increasing procurement lead times . The established supply chain for the 3-CF₃, 4-CN scaffold reduces project risk and accelerates hit-to-lead timelines.

Chemical Synthesis Procurement Purity

3-(Trifluoromethyl)isonicotinonitrile Application Scenarios


TRPA1 Antagonist Lead Optimization

Procure 3-(Trifluoromethyl)isonicotinonitrile as a core scaffold for synthesizing a focused library aimed at developing potent TRPA1 antagonists. The scaffold has been validated to yield derivatives with IC₅₀ values as low as 30 nM in functional assays [1]. This series is particularly valuable for exploring analgesic and anti-inflammatory mechanisms where TRPA1 antagonism, rather than agonism, is the desired therapeutic outcome.

TrkA Kinase Inhibitor for FBDD

Utilize 3-(Trifluoromethyl)isonicotinonitrile as a validated fragment or building block for the design of TrkA kinase inhibitors. Derivatives based on this core have demonstrated single-digit nanomolar IC₅₀ values (4.65 nM) in robust biochemical assays [2]. This application is directly relevant to projects focused on oncology, pain management, or inflammatory diseases where TrkA signaling is implicated.

Regioselective Probe for SAR

Employ this specific 3-CF₃, 4-CN regioisomer to interrogate structure-activity relationships (SAR) in your target of interest. The distinct electronic and steric profile, as evidenced by its predicted cLogP of 1.97 and TPSA of ~37 Ų, allows for a precise evaluation of the 3-CF₃ substitution effect, which cannot be replicated using the 2-CF₃ isomer . This is critical for establishing a robust SAR model and guiding lead optimization.

Agrochemical Fluorinated Heterocycle Synthesis

Leverage 3-(Trifluoromethyl)isonicotinonitrile as a key building block in the synthesis of novel agrochemicals . The -CF₃ group is a privileged motif in modern crop protection agents due to its ability to enhance metabolic stability and bioavailability. This scaffold provides a direct entry point for constructing complex, fluorinated heterocyclic architectures relevant to fungicide and insecticide development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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